molecular formula C10H13IO2 B12621003 10-Iodocyclodec-2-ene-1,5-dione CAS No. 919300-94-0

10-Iodocyclodec-2-ene-1,5-dione

Cat. No.: B12621003
CAS No.: 919300-94-0
M. Wt: 292.11 g/mol
InChI Key: WKUUZJZJFMMNMF-UHFFFAOYSA-N
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Description

10-Iodocyclodec-2-ene-1,5-dione: is an organic compound characterized by a ten-membered ring structure with an iodine atom attached to the tenth carbon and two ketone groups at the second and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Iodocyclodec-2-ene-1,5-dione typically involves the iodination of cyclodec-2-ene-1,5-dione. One common method is the electrophilic addition of iodine to the double bond in cyclodec-2-ene-1,5-dione under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with iodine as the electrophile and a Lewis acid catalyst like aluminum chloride to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 10-Iodocyclodec-2-ene-1,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, often involving the ketone groups.

    Reduction Reactions: Reduction of the ketone groups can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of new compounds with different functional groups replacing the iodine atom.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced compounds.

Scientific Research Applications

Chemistry: 10-Iodocyclodec-2-ene-1,5-dione is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable tool in drug discovery and development.

Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for use in industrial applications where specific chemical properties are required.

Mechanism of Action

The mechanism of action of 10-Iodocyclodec-2-ene-1,5-dione involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the ketone groups. The iodine atom acts as a leaving group in substitution reactions, while the ketone groups can undergo oxidation or reduction. These reactions are facilitated by the compound’s unique ring structure, which provides stability and reactivity.

Comparison with Similar Compounds

    Cyclodec-2-ene-1,5-dione: Lacks the iodine atom but shares the same ring structure and ketone groups.

    10-Bromocyclodec-2-ene-1,5-dione: Similar structure with a bromine atom instead of iodine.

    10-Chlorocyclodec-2-ene-1,5-dione: Similar structure with a chlorine atom instead of iodine.

Uniqueness: 10-Iodocyclodec-2-ene-1,5-dione is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine and chlorine analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group in substitution reactions, enhancing the compound’s versatility in synthetic applications.

Properties

CAS No.

919300-94-0

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

10-iodocyclodec-2-ene-1,5-dione

InChI

InChI=1S/C10H13IO2/c11-9-6-2-1-4-8(12)5-3-7-10(9)13/h3,7,9H,1-2,4-6H2

InChI Key

WKUUZJZJFMMNMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)CC=CC(=O)C(C1)I

Origin of Product

United States

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